Product packaging for 5-Methoxy DMT oxalate(Cat. No.:CAS No. 17286-40-7)

5-Methoxy DMT oxalate

Cat. No.: B100059
CAS No.: 17286-40-7
M. Wt: 308.33 g/mol
InChI Key: XXJBZLPPJWOKET-UHFFFAOYSA-N
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Description

Contextualization within Tryptamine (B22526) Research

5-MeO-DMT is an indolealkylamine, structurally analogous to the primary neurotransmitter serotonin (B10506) (5-hydroxytryptamine). drugbank.combiorxiv.org Its core structure features an indole (B1671886) ring attached to an ethylamine (B1201723) side chain. tandfonline.com The key distinctions are the methoxy (B1213986) group (-OCH3) at the fifth position of the indole ring and two methyl groups on the terminal nitrogen atom of the amine side chain. tandfonline.com

The compound's primary pharmacological action is as a serotonin (5-HT) receptor agonist. johnshopkins.edunih.govnih.gov It displays affinity for several serotonin receptor subtypes, but it is particularly notable for its high affinity for the 5-HT1A receptor, which is significantly greater than its affinity for the 5-HT2A receptor. nih.govnih.govwikipedia.org This receptor binding profile distinguishes 5-MeO-DMT from classic psychedelics like psilocybin and N,N-Dimethyltryptamine (DMT), which are primarily thought to exert their effects through potent 5-HT2A receptor agonism. wikipedia.org This has led some researchers to classify 5-MeO-DMT as an "atypical" psychedelic. wikipedia.org Its potent agonism at the 5-HT1A receptor is a key area of interest in understanding its unique pharmacological effects. johnshopkins.edu

In preclinical studies, the metabolism of 5-MeO-DMT has been shown to be mediated primarily by monoamine oxidase A (MAO-A) and the cytochrome P450 2D6 (CYP2D6) enzyme, the latter of which converts it to the active metabolite bufotenine (B1668041) (5-OH-DMT). drugbank.comfrontiersin.org

Table 1: Comparison of Receptor Affinities of Select Tryptamines

This table provides a simplified comparison of the primary receptor targets for 5-MeO-DMT and related tryptamine compounds. Affinity indicates the strength of binding to the receptor.

CompoundPrimary Receptor TargetsNotes on Receptor Affinity
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT)5-HT1A, 5-HT2ASignificantly higher affinity for 5-HT1A receptor compared to 5-HT2A. nih.govnih.govwikipedia.org
N,N-Dimethyltryptamine (DMT)5-HT2A, 5-HT1AConsidered a classic psychedelic with primary effects mediated by 5-HT2A agonism. wikipedia.org
Serotonin (5-Hydroxytryptamine)Multiple 5-HT receptorsEndogenous neurotransmitter with broad receptor interaction.
Bufotenine (5-OH-DMT)5-HT receptorsActive metabolite of 5-MeO-DMT; demonstrates affinity for 5-HT receptors. acs.org

Historical Perspectives on Investigation of Naturally Occurring 5-MeO-DMT Sources

The history of 5-MeO-DMT begins not with its discovery in nature, but with its chemical synthesis. Japanese chemists Toshio Hoshino and Kenya Shimodaira first synthesized the compound in 1936. nih.govbiorxiv.orgescuelafloresiendo.com It was more than two decades later, in 1959, that it was first isolated from a natural source, the plant Dictyoloma incanescens. nih.govwikipedia.org

Following this initial isolation, researchers identified 5-MeO-DMT in a variety of other organisms, spanning the plant, fungal, and animal kingdoms.

Plant Sources: The compound has been identified in numerous plant species, particularly those used to prepare psychoactive snuffs in South America. nih.gov These include species from the genera Anadenanthera (used to make yopo or vilca) and Virola (used to make epená). nih.govsiu.edubeckleypsytech.com For instance, Virola theiodora resin was found to contain 5-MeO-DMT as a major alkaloid constituent. siu.edu Archaeological findings of snuffing paraphernalia dating back thousands of years suggest a long history of use of these plant preparations. beckleypsytech.com

Animal Sources: In the mid-1960s, Italian scientist Vittorio Erspamer identified 5-MeO-DMT in the glandular secretions of the Sonoran Desert toad, Incilius alvarius (formerly Bufo alvarius). wikipedia.orgescuelafloresiendo.com His research revealed that this toad's venom contains uniquely high concentrations of the compound, reaching up to 15% of the dry weight of the parotid glands. nih.govchacruna.net While there is speculation about the ancient use of toad venom, there is little conclusive historical or ethnographic evidence to support this. nih.govbeckleypsytech.comiceers.org The widespread interest in the toad as a source of 5-MeO-DMT is a more recent phenomenon, largely initiated by the publication of a pamphlet in 1984 by Ken Nelson (under the pseudonym Albert Most) titled "Bufo Alvarius: the Psychedelic Toad of the Sonoran Desert". wikipedia.orgchacruna.netbeckleypsytech.comwikipedia.org

Fungal Sources: 5-MeO-DMT has also been detected in at least two species of fungi, Amanita citrina and Amanita porphyria. nih.govbeckleypsytech.com

Table 2: Key Milestones in the Investigation of 5-MeO-DMT

This table outlines the chronological milestones in the synthesis, discovery, and investigation of 5-MeO-DMT.

YearMilestoneKey Figure(s)/Publication
1936First chemical synthesis of 5-MeO-DMT. nih.govbiorxiv.orgToshio Hoshino and Kenya Shimodaira
1959First isolation from a natural source (Dictyoloma incanescens). nih.govwikipedia.orgPachter, et al.
1965Reported as the main component in hallucinogenic snuff from Virola theiodora. wikipedia.orgHolmstedt & Lindgren
1965-1967Identified as a primary psychoactive component in Incilius alvarius toad secretions. nih.govwikipedia.orgchacruna.netVittorio Erspamer, et al.
1984Publication of "Bufo Alvarius: the Psychedelic Toad of the Sonoran Desert" sparks modern interest in toad venom. wikipedia.orgbeckleypsytech.comwikipedia.orgKen Nelson (as Albert Most)

Contemporary Research Landscape for 5-MeO-DMT Oxalate (B1200264)

After a period of dormancy in psychedelic research following regulatory restrictions in the 1970s, there is now a resurgence of scientific interest in 5-MeO-DMT for its potential therapeutic applications. frontiersin.orgjheor.org Contemporary research focuses on understanding its pharmacology, metabolism, and potential to treat conditions such as depression, anxiety, and post-traumatic stress disorder (PTSD). tandfonline.comnih.govpsychiatryonline.org

The oxalate salt of 5-MeO-DMT is frequently used in pharmacokinetic studies. nih.gov However, researchers also investigate other salt forms to find the most suitable active pharmaceutical ingredient (API) for clinical development. For example, a 2020 study detailed the development and characterization of 5-MeO-DMT succinate (B1194679), highlighting its stability and favorable properties for formulation as an injectable solution. acs.orgnih.gov The selection of an appropriate salt is a critical step in drug development, impacting purity, stability, and suitability for a specific route of administration. acs.org

Several academic institutions and private biopharmaceutical companies are conducting research and clinical trials:

GH Research is investigating an inhaled formulation of synthetic 5-MeO-DMT (referred to as mebufotenin) and has completed Phase 1 and Phase 1/2 clinical trials for treatment-resistant depression (TRD). ghres.com

Beckley Psytech is developing a novel intranasal formulation of a 5-MeO-DMT benzoate (B1203000) salt, BPL-003, and is conducting Phase II studies for Treatment Resistant Depression and Alcohol Use Disorder. beckleypsytech.com

Researchers at the Centre for Psychedelic Research at Imperial College London are using high-density electroencephalography (HD-EEG) to investigate the neurophysiological effects of BPL-003 on the human brain, aiming to understand the mechanisms behind its profound effects on consciousness. beckleypsytech.com

Observational studies and surveys from institutions like Johns Hopkins University have examined the effects of 5-MeO-DMT in naturalistic settings, suggesting potential long-term benefits for mental health, which helps to inform controlled clinical exploration. johnshopkins.eduresearchgate.net

This modern research aims to rigorously evaluate the compound within controlled clinical settings, moving from historical and anecdotal accounts to evidence-based science. jheor.orgkcl.ac.ukbeckleypsytech.com The focus is on developing standardized formulations and understanding the neurobiological mechanisms that underlie its effects. nih.govbeckleypsytech.com

Table 3: Selected Contemporary Research Initiatives for 5-MeO-DMT

This table summarizes some of the recent and ongoing research efforts by various organizations, focusing on the formulation and investigational context.

Organization/CompanyCompound/FormulationArea of InvestigationReference
GH ResearchGH001 (inhaled synthetic mebufotenin)Treatment-Resistant Depression (TRD) ghres.com
Beckley Psytech / Imperial College LondonBPL-003 (intranasal 5-MeO-DMT benzoate)Treatment-Resistant Depression (TRD), Alcohol Use Disorder (AUD), Neurophysiological Effects beckleypsytech.com
King's College LondonIntranasal 5-MeO-DMTAlcohol Use Disorder (AUD) kcl.ac.uk
Usona Institute5-MeO-DMT SuccinateDevelopment of a stable, injectable API for clinical use acs.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20N2O5 B100059 5-Methoxy DMT oxalate CAS No. 17286-40-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

17286-40-7

Molecular Formula

C15H20N2O5

Molecular Weight

308.33 g/mol

IUPAC Name

2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine;oxalic acid

InChI

InChI=1S/C13H18N2O.C2H2O4/c1-15(2)7-6-10-9-14-13-5-4-11(16-3)8-12(10)13;3-1(4)2(5)6/h4-5,8-9,14H,6-7H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

XXJBZLPPJWOKET-UHFFFAOYSA-N

SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)OC.C(=O)(C(=O)O)O

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)OC.C(=O)(C(=O)O)O

Origin of Product

United States

Chemical Synthesis and Derivatization of 5 Methoxy N,n Dimethyltryptamine Oxalate

Established Synthetic Pathways for 5-MeO-DMT Freebase

The production of high-purity 5-MeO-DMT freebase is the foundational step before the formation of any salt. Several synthetic routes have been explored, with the Fischer indole (B1671886) synthesis being a prominent and optimized method. nih.govacs.org

Fischer Indole Reaction Methodologies

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring, a core component of tryptamines. This reaction typically involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. In the context of 5-MeO-DMT synthesis, 4-methoxyphenylhydrazine hydrochloride is a key precursor. researchgate.net The general approach has been adapted and optimized for both batch and continuous flow processes. rsc.orgnih.gov

One established route involves reacting 5-methoxyindole (B15748) with oxalyl chloride, followed by reaction with dimethylamine (B145610) and subsequent reduction of the carbonyl groups to yield 5-MeO-DMT. wikipedia.org Another common pathway starts with the reaction of indole with oxalyl chloride, followed by a reaction with dimethylamine and then reduction with a reducing agent like lithium aluminum hydride. wikipedia.org Research has also explored a solid-phase synthesis approach where 5-methoxyindole is reacted with oxalyl chloride, then with ammonia, and subsequently reduced to 5-methoxytryptamine (B125070), which is then N,N-dimethylated. mdma.ch

Optimization of Reaction Parameters and Yields

Optimizing reaction parameters is crucial for maximizing yield and purity. For the Fischer indole synthesis of 5-MeO-DMT in a continuous flow system, initial conditions mirroring those for DMT synthesis (40°C and 1 equivalent of sulfuric acid) resulted in only 73% product formation. researchgate.netrsc.org The poor solubility of the 4-methoxyphenylhydrazine hydrochloride precursor in water was identified as a limiting factor. researchgate.net

To improve the reaction, a co-solvent, acetonitrile (B52724), was introduced, which increased the conversion to 90%. researchgate.net Further optimization of the temperature was necessary. Lowering the temperature to 60°C resulted in an incomplete reaction, yielding a mix of the intermediate hydrazone and the final product. researchgate.net Ultimately, a temperature of 100°C was found to be optimal, achieving full conversion to 5-MeO-DMT with an excellent yield of 98% for the pure freebase after continuous work-up. researchgate.net A multi-gram scale process utilizing an optimized Fischer indole reaction has been developed, yielding high-purity 5-MeO-DMT freebase. nih.govacs.org This process was crucial for producing a significant quantity of the active pharmaceutical ingredient (API) for clinical studies. nih.gov

Table 1: Optimization of 5-MeO-DMT Flow Synthesis

Entry Temperature (°C) Co-solvent Conversion (%) Yield of Pure Freebase (%)
1 40 None 73 -
2 60 None 68 (product & intermediate) -
3 100 Acetonitrile 100 98

Data derived from research on optimizing continuous flow synthesis. researchgate.net

Salt Form Chemistry: Formation and Characterization of Oxalate (B1200264) Salt

The conversion of 5-MeO-DMT freebase to a salt form is often desirable to improve its stability, solubility, and handling properties for research and clinical use. nih.govresearchgate.net The freebase form can be susceptible to degradation upon exposure to atmospheric oxygen, forming the N-oxide degradant. nih.govresearchgate.net

A variety of pharmaceutically acceptable salts have been considered, including hydrochloride, sulfate (B86663), fumarate (B1241708), succinate (B1194679), and oxalate. nih.govacs.org The selection of a suitable salt form depends on factors like crystallinity, hygroscopicity, and stability. For instance, while the hydrochloride salt of 5-MeO-DMT is readily formed, it has been found to be hygroscopic. nih.govacs.org The sulfate salt formation resulted in an intractable gum. nih.govacs.org In contrast, fumarate and succinate salts have been shown to be stable, free-flowing crystalline materials. nih.govacs.org

The formation of the oxalate salt involves reacting the 5-MeO-DMT freebase with oxalic acid. google.com This acid-base reaction leads to the protonation of the tertiary amine in the 5-MeO-DMT molecule by the oxalic acid, forming the corresponding salt. The resulting 5-Methoxy-N,N-dimethyltryptamine oxalate can then be isolated, often through precipitation from a suitable solvent mixture. google.com Characterization of the resulting salt is crucial to confirm its identity, purity, and solid-state properties. This typically involves analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray powder diffraction (XRPD). nih.govnih.gov

Advanced Synthetic Approaches

To meet the growing demand for tryptamine (B22526) analogs for research and potential therapeutic use, more efficient and scalable synthetic methods are being developed. rsc.org

Continuous Flow Synthesis Techniques for Tryptamine Analogues

Continuous flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and control over reaction parameters. rsc.orgnih.govrsc.org This technology has been successfully applied to the synthesis of N,N-dimethyltryptamine (DMT) and its analogs, including 5-MeO-DMT, using a Fischer indole reaction. rsc.orgnih.govresearchgate.net

A continuous flow setup allows for the automated and controlled synthesis of tryptamines, often with in-line extraction and purification, leading to high yields of the pure freebase. nih.govresearchgate.net For example, a gram-scale synthesis of DMT fumarate was demonstrated with a 93% yield in a single 5-hour run. nih.gov The use of environmentally benign solvents in these processes is also a significant advantage. rsc.orgugent.be

Exploration of Alternative Precursor Compounds

Research into alternative precursors aims to improve the efficiency and accessibility of 5-MeO-DMT synthesis. One of the most viable synthetic routes utilizes 5-methoxytryptamine as a precursor, which has been shown to produce high purity and yield of 5-MeO-DMT. ntnu.no Another approach starts from 5-methoxy-1H-indole. google.com

The Speeter–Anthony tryptamine synthesis is another well-established method for preparing substituted tryptamines and has been considered for the large-scale synthesis of 5-MeO-DMT from 5-methoxyindole. nih.govacs.org Additionally, a modified Eschweiler–Clarke reaction using 5-methoxytryptamine and formaldehyde (B43269) with a reducing agent has been explored, though challenges were encountered during scale-up. acs.org The exploration of different commercially available indoles with various functional groups demonstrates the versatility of these synthetic strategies. mdma.ch

Biosynthetic Research Approaches

Advances in metabolic and genetic engineering have opened new avenues for producing complex molecules like 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) through biological systems. nih.gov These biosynthetic methods are being explored as potential alternatives to chemical synthesis, offering the possibility of sustainable and controlled production. nih.govbiorxiv.org Research is focused on harnessing cellular machinery, from both native producing organisms and engineered microbes, to replicate the natural formation of this compound. nih.govnih.gov

The development of cell-based systems for producing 5-MeO-DMT represents a significant step towards sustainable and cruelty-free sourcing of the compound, which is naturally found in the parotoid gland secretions of the Incilius alvarius toad. biorxiv.orgnih.gov This animal source is under severe ecological pressure due to habitat loss and high demand, making biosynthetic production an important conservation alternative. biorxiv.orgnih.gov

Synthesis Using Native Cells: Researchers have successfully established a cell line from the parotoid gland tissue of the Incilius alvarius toad. nih.gov In a 2023 study, tissue obtained by a wedge biopsy was cultured and immortalized. nih.govresearchgate.net These cultured cells were shown to biosynthesize 5-MeO-DMT, a finding confirmed through analysis by liquid chromatography with tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net While this pilot study confirmed the principle of using native cells for production, the quantities produced were small, and the yield was not accurately determined. researchgate.net This method holds promise for producing naturally derived 5-MeO-DMT and its associated entourage molecules without harming the toad population. nih.govnih.gov

Synthesis Using Engineered Microbes: A second major approach involves engineering common laboratory microbes to produce 5-MeO-DMT. In 2023, researchers reported the first successful microbial production of 5-MeO-DMT in Escherichia coli. nih.govresearchgate.net By introducing a biosynthetic pathway into the bacterium, they were able to achieve de novo production of N,N-dimethyltryptamine (DMT) from glucose at a maximum titer of 14.0 mg/L, and also demonstrated the first in vivo microbial production of 5-MeO-DMT and bufotenine (B1668041). nih.gov This work provides a foundational platform for future optimization of production metrics to industrially competitive levels through further genetic and fermentation process enhancements. nih.gov The industrial workhorse, Saccharomyces cerevisiae (brewer's yeast), has also been engineered for the production of related tryptamine derivatives, paving the way for its potential use in producing 5-MeO-DMT and other new-to-nature halogenated natural products. nih.govchemistryviews.orgdtu.dk

Below is a table summarizing the different cell-based systems investigated for 5-MeO-DMT production.

System Type Organism/Cell Line Key Achievement Reference
Native Cell Culture Incilius alvarius parotoid gland cell line Confirmed cell-based biosynthesis of 5-MeO-DMT. nih.govnih.gov
Engineered Microbe Escherichia coli First reported microbial production of 5-MeO-DMT. nih.govresearchgate.net
Engineered Microbe Saccharomyces cerevisiae Engineered to produce halogenated tryptamine derivatives, demonstrating its potential as a host. nih.govdtu.dk

The biosynthesis of 5-MeO-DMT in nature involves a series of enzymatic steps starting from the amino acid tryptophan. frontiersin.org While the complete pathway is not fully elucidated, research has identified several key enzymes and intermediates. frontiersin.org The central enzyme responsible for the final methylation steps is Indolethylamine-N-methyltransferase (INMT). frontiersin.org This enzyme catalyzes the transfer of methyl groups from the donor molecule S-adenosyl-L-methionine (AdoMet) to the nitrogen atom of an indoleamine, such as tryptamine. frontiersin.org

Tryptophan is first decarboxylated by aromatic amino acid decarboxylase (AADC) to form tryptamine.

Tryptamine can then be sequentially methylated by INMT to form N-methyltryptamine and finally N,N-dimethyltryptamine (DMT). frontiersin.org

To produce 5-MeO-DMT, a hydroxylation step at the 5-position of the indole ring is required, followed by methylation of this hydroxyl group.

Alternatively, the pathway can begin with the hydroxylation of tryptophan to 5-hydroxytryptophan, which is then decarboxylated to form 5-hydroxytryptamine (serotonin). frontiersin.org From serotonin (B10506), INMT can catalyze its methylation to produce 5-hydroxy-N,N-dimethyltryptamine (bufotenine). frontiersin.org A subsequent O-methylation step, catalyzed by an O-methyltransferase, would then convert bufotenine into 5-MeO-DMT. nih.govtaylorandfrancis.com In vitro work on human pineal extract suggests that 5-MeO-DMT can be synthesized through the methylation of the precursor 5-methoxytryptamine. nih.gov The metabolism in humans also involves the O-demethylation of 5-MeO-DMT back to its active metabolite, bufotenine, a reaction mediated by the enzyme cytochrome P450 2D6 (CYP2D6). nih.govnih.gov

The following table details the key enzymes and molecules involved in the proposed biosynthetic pathways of 5-MeO-DMT.

Molecule/Enzyme Abbreviation Role in Pathway
Tryptophan - The essential amino acid precursor for the entire pathway. frontiersin.org
Aromatic amino acid decarboxylase AADC Enzyme that converts tryptophan to tryptamine. frontiersin.org
Tryptamine - A primary intermediate; the direct precursor to DMT. frontiersin.org
Serotonin (5-hydroxytryptamine) 5-HT An alternative intermediate, formed from 5-hydroxytryptophan. frontiersin.org
Indolethylamine-N-methyltransferase INMT Key enzyme that catalyzes the N-methylation of tryptamine or serotonin. frontiersin.org
S-Adenosyl-L-methionine AdoMet The methyl donor molecule required by methyltransferase enzymes like INMT. frontiersin.org
Bufotenine (5-hydroxy-N,N-dimethyltryptamine) 5-HO-DMT An intermediate and active metabolite; precursor to 5-MeO-DMT via O-methylation. frontiersin.orgnih.gov
5-Methoxytryptamine 5-MeOT A potential precursor to 5-MeO-DMT via N-methylation. nih.gov
O-methyltransferase - Enzyme class responsible for adding the methoxy (B1213986) group at the 5-position. nih.gov
Cytochrome P450 2D6 CYP2D6 In human metabolism, this enzyme O-demethylates 5-MeO-DMT to bufotenine. nih.gov

Pharmacological Characterization of 5 Methoxy N,n Dimethyltryptamine Oxalate

Receptor Binding and Agonism Profiles

The pharmacological identity of 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is defined by its interactions with a range of neural receptors and transporters. It is characterized as a non-selective serotonin (B10506) receptor agonist, though with a distinct and noteworthy binding profile that differentiates it from other classic tryptamine (B22526) psychedelics. nih.govfrontiersin.orgnih.gov

Serotonin Receptor Subtype Affinity and Selectivity (e.g., 5-HT1A, 5-HT2A)

A defining characteristic of 5-MeO-DMT's pharmacology is its exceptionally high affinity for the serotonin 5-HT1A receptor subtype. nih.govnih.gov Multiple receptor binding studies using human cloned receptors have consistently shown that 5-MeO-DMT binds to the 5-HT1A receptor with high affinity, with reported inhibition constant (Ki) values typically in the low nanomolar range, such as <10 nM or specifically between 1.9 and 3.0 nM. nih.govfrontiersin.orgnih.gov A study using postmortem human brain tissue from the hippocampus confirmed a high affinity, with a mean Ki value of 1.8 nM for the 5-HT1A receptor. ghres.com

In stark contrast, its affinity for the 5-HT2A receptor, the primary target for classic psychedelics like LSD and psilocybin, is significantly lower. frontiersin.org This results in a notable selectivity ratio, with 5-MeO-DMT demonstrating a 300- to 1,000-fold higher selectivity for the 5-HT1A receptor over the 5-HT2A receptor. nih.govfrontiersin.org Reported Ki values for the 5-HT2A receptor are substantially higher, often in the high nanomolar to low micromolar range (e.g., >1000 nM). frontiersin.orgnih.gov This high selectivity for the 5-HT1A receptor is a key feature that distinguishes 5-MeO-DMT's receptor binding profile from other psychedelics. psychiatryonline.org

Beyond these two key receptors, 5-MeO-DMT also demonstrates high to moderate affinity for several other serotonin receptor subtypes, including 5-HT1B, 5-HT1D, 5-HT6, and 5-HT7, while showing no significant affinity for the ion-channel 5-HT3 receptor. nih.gov

Table 1: Binding Affinities (Ki, nM) of 5-MeO-DMT at Human Serotonin (5-HT) Receptors A lower Ki value indicates a higher binding affinity.

Receptor Ki (nM) References
5-HT1A 1.8 - 3.0 nih.govnih.govghres.com
5-HT1B 14 - 351 nih.gov
5-HT1D 2.3 - 6.3 nih.gov
5-HT1E 360 - 376 nih.gov
5-HT2A 907 - 2011 nih.gov
5-HT2B 100 - 457 nih.gov
5-HT2C 129 - 612 nih.gov
5-HT6 47 - 99 nih.gov

| 5-HT7 | 27 - 63 | nih.gov |

Non-Serotonergic Receptor and Transporter Interactions (e.g., Dopamine (B1211576) Receptors, Serotonin Transporter, Noradrenergic Transporter)

5-MeO-DMT's interactions are not confined to serotonin receptors. Research indicates it also engages with monoamine transporters. It functions as a weak inhibitor of the serotonin transporter (SERT), with reported IC50 values in the low micromolar range. nih.govwikipedia.orgnih.gov However, it has little to no significant effect on the dopamine transporter (DAT) or the norepinephrine (B1679862) transporter (NET), with Ki and IC50 values typically greater than 10,000 nM, indicating a negligible affinity. wikipedia.orgresearchgate.net Similarly, its affinity for dopamine receptors is very low. frontiersin.orgwikipedia.org While some studies note binding to the noradrenergic transporter, the affinity is weak. nih.govresearchgate.net The compound does not appear to act as a monoamine releasing agent. frontiersin.orgnih.govwikipedia.org

Table 2: 5-MeO-DMT Affinity for Monoamine Transporters

Transporter Affinity Value (nM) Type References
Serotonin (SERT) 2,184 IC50 wikipedia.org
Dopamine (DAT) >10,000 Ki / IC50 wikipedia.org

| Norepinephrine (NET) | >10,000 | Ki / IC50 | wikipedia.org |

Sigma-1 Receptor Agonism

The interaction between 5-MeO-DMT and the sigma-1 receptor (S1R) is a subject of some debate in scientific literature. Some receptor binding database assays report a very low affinity of 5-MeO-DMT for sigma receptors, with Ki values exceeding 10,000 nM. nih.govwikipedia.org However, a growing body of functional research describes 5-MeO-DMT as an agonist at the sigma-1 receptor. sciencereviews.infonih.govresearchgate.netnih.gov

These studies demonstrate that 5-MeO-DMT can modulate cellular processes through the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum. sciencereviews.infonih.gov For instance, research has shown that 5-MeO-DMT can regulate inflammatory responses in human immune cells, an effect that was specifically mediated by the sigma-1 receptor. nih.govnih.gov This agonism is implicated in neuroprotective effects, cellular bioenergetics, and anti-inflammatory actions. sciencereviews.inforesearchgate.netbiorxiv.org It has been proposed that, like the endogenous ligand DMT, 5-MeO-DMT may act as a systemic regulator of immune homeostasis via the sigma-1 receptor. nih.gov

Comparative Receptor Binding Analyses with Structurally Related Tryptamines

When compared to its structural relatives, the unique binding profile of 5-MeO-DMT becomes even more apparent.

Versus N,N-dimethyltryptamine (DMT): 5-MeO-DMT is estimated to be 4 to 10 times more potent in humans than DMT. nih.gov This is reflected in its receptor interactions. 5-MeO-DMT shows a significantly higher affinity for the 5-HT1A receptor than DMT (Ki of 1.8 nM vs. 38 nM, respectively). ghres.com It is also reportedly a more potent agonist at the 5-HT2A receptor than DMT. wikipedia.org In contrast, DMT has a moderate affinity for sigma-1 receptors, a site where 5-MeO-DMT's affinity is debated. sdu.dk

Versus Psilocin (4-HO-DMT): Psilocin, the active metabolite of psilocybin, has a much lower affinity for the 5-HT1A receptor (Ki of 48 nM) compared to 5-MeO-DMT (Ki of 1.8 nM). ghres.com

Versus Bufotenine (B1668041) (5-HO-DMT): Bufotenine, which is an active metabolite of 5-MeO-DMT, exhibits a notably higher affinity for the 5-HT2A receptor than its parent compound. nih.govnih.gov

This comparative analysis underscores that the 5-methoxy group dramatically increases affinity for the 5-HT1A receptor relative to other common tryptamines.

Table 3: Comparative Binding Affinities (Ki, nM) of Tryptamines at 5-HT1A and 5-HT2A Receptors

Compound 5-HT1A Ki (nM) 5-HT2A Ki (nM) References
5-MeO-DMT 1.8 ~907 - 2011 nih.govghres.com
DMT 38 ~200 - 207 nih.govghres.comsdu.dk

| Psilocin | 48 | ~14 - 390 | nih.govghres.com |

Molecular Mechanisms of Action

Receptor Activation and Signal Transduction Pathways

Upon binding, 5-MeO-DMT acts as an agonist, activating G-protein coupled receptors (GPCRs) to initiate intracellular signaling cascades. nih.gov Its mechanism of action, particularly at the 5-HT2A receptor, displays a phenomenon known as "biased agonism."

While 5-MeO-DMT activates the canonical Gq protein signaling pathway at the 5-HT2A receptor, it does so with much less potency in recruiting a secondary protein, β-arrestin2, compared to the endogenous neurotransmitter serotonin. wikipedia.orgresearchgate.net Studies have demonstrated that serotonin stimulation leads to the formation of a 5-HT2A receptor/β-arrestin2/Src/Akt signaling complex, but 5-MeO-DMT does not recruit this specific complex in the frontal cortex. jneurosci.org The recruitment of β-arrestin2 is closely linked to receptor desensitization and downregulation (tachyphylaxis). wikipedia.org The failure of 5-MeO-DMT to strongly engage this pathway may explain the observed lack of tolerance development with its use. wikipedia.org

At the 5-HT1A receptor, cryo-electron microscopy has revealed that 5-MeO-DMT activates the Gi signaling complex. nih.gov The structural basis for this activation involves a specific hydrogen bond between the indole (B1671886) nitrogen of the 5-MeO-DMT molecule and the amino acid threonine (T121) in the receptor's binding pocket, an interaction not observed with serotonin. nih.gov This distinct binding mode contributes to its potent activation of the 5-HT1A receptor pathway.

Modulation of Neuronal Firing Activity (e.g., Dorsal Raphe Nucleus)

5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) demonstrates a significant influence on neuronal firing activity, particularly within the dorsal raphe nucleus (DRN), a key center for serotonin (5-HT) neurons in the brain. The compound is recognized for its potent ability to suppress the firing of these serotonergic neurons. wikipedia.org This inhibitory effect is primarily mediated through its high affinity for the 5-HT1A receptor subtype. wikipedia.orgcsic.es Studies have indicated that the effects of 5-MeO-DMT on neuronal activity in rats can be weakened by the selective 5-HT1A receptor antagonist, WAY-100635, while the selective 5-HT2A receptor antagonist, volinanserin, had no significant impact. wikipedia.org

Research has shown that 5-MeO-DMT and other serotonergic hallucinogens inhibit the firing of rat dorsal raphe cells. csic.esoup.com In anesthetized rats, 5-MeO-DMT has been observed to alter the discharge rate of the majority of recorded pyramidal neurons in the medial prefrontal cortex (mPFC), with a larger portion being excited rather than inhibited. oup.com Furthermore, it has been found to increase the burst activity of these cortical pyramidal neurons. annualreviews.org

Interestingly, long-term administration of amphetamine in rats has been shown to produce complex changes in the dorsal raphe, including a trend toward increased spontaneous firing rates and decreased responsiveness to 5-MeO-DMT. nih.gov In these pretreated animals, a significant correlation was observed where faster-firing cells required higher doses of 5-MeO-DMT to achieve an inhibitory effect, a relationship not seen in control animals. nih.gov This suggests a potential shift in the sensitivity of serotonergic autoreceptors following chronic amphetamine exposure. nih.gov

Influence on Neurotransmitter Reuptake and Release

The pharmacological profile of 5-MeO-DMT includes a modest interaction with neurotransmitter transport mechanisms. It has been identified as a weak serotonin reuptake inhibitor, with a half-maximal inhibitory concentration (IC50) value recorded at 2,184 nM. wikipedia.org This effect on serotonin reuptake is comparable to that of other psychostimulants like cocaine and methamphetamine. nih.gov In contrast, 5-MeO-DMT shows little to no effect on the reuptake of dopamine and norepinephrine, with IC50 values greater than 10,000 nM. wikipedia.org

Furthermore, unlike some other tryptamines, 5-MeO-DMT is considered inactive as a monoamine-releasing agent for serotonin, norepinephrine, and dopamine. wikipedia.org Studies have also indicated that 5-MeO-DMT can reduce the turnover and release of 5-HT. csic.es

Metabolic Pathways and Pharmacokinetics

Primary Metabolic Routes: Oxidative Deamination (MAO-A mediated)

The principal pathway for the inactivation of 5-MeO-DMT is oxidative deamination, a reaction predominantly catalyzed by monoamine oxidase A (MAO-A). nih.govtaylorandfrancis.comnih.govresearchgate.netdrugbank.comnih.govntnu.no This metabolic process is a key reason for the compound's oral inactivity, as MAO-A in the gut and liver rapidly breaks it down. researchgate.netfrontiersin.org In studies conducted on rats, the main urinary metabolite resulting from this pathway is 5-methoxyindoleacetic acid (5-MIAA), accounting for a significant portion of the excreted compound. researchgate.net

O-Demethylation to Bufotenine (CYP2D6 mediated)

A secondary but significant metabolic pathway for 5-MeO-DMT is O-demethylation, which leads to the formation of the active metabolite bufotenine (5-HO-DMT). wikipedia.orgnih.govtaylorandfrancis.comnih.govdrugbank.comnih.govfrontiersin.org This conversion is primarily mediated by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme. nih.govtaylorandfrancis.comnih.govdrugbank.comnih.govfrontiersin.org The activity of CYP2D6 can vary among individuals due to genetic polymorphisms, which can in turn influence the rate of bufotenine formation. nih.govnih.gov While a smaller portion of 5-MeO-DMT is typically transformed via this pathway compared to deamination, the resulting metabolite, bufotenine, is pharmacologically significant. ntnu.no

Enzyme Inhibition Effects on 5-MeO-DMT Metabolism

The metabolism of 5-MeO-DMT can be significantly altered by the presence of enzyme inhibitors, particularly those affecting MAO-A and CYP2D6. The co-administration of a MAO-A inhibitor (MAOI), such as harmaline (B1672942), can dramatically reduce the primary deamination pathway. nih.govnih.govntnu.no This inhibition leads to several key consequences:

Increased and Prolonged Exposure to 5-MeO-DMT : By blocking its primary inactivation route, MAOIs lead to higher systemic and cerebral concentrations of 5-MeO-DMT and prolong its effects. nih.gov

Shunting to O-Demethylation Pathway : When deamination is inhibited, a greater proportion of 5-MeO-DMT is metabolized through the O-demethylation pathway, resulting in increased production of the active metabolite, bufotenine. nih.govntnu.no Studies in human liver microsomes and hepatocytes have shown that bufotenine formation is significantly increased when 5-MeO-DMT is co-incubated with an MAOI. nih.govnih.gov

Reduced Elimination of Bufotenine : Since bufotenine is also primarily inactivated by MAO-A, the presence of an MAOI not only increases its formation but also reduces its subsequent elimination. nih.govntnu.no

The interplay between 5-MeO-DMT, MAOIs, and the CYP2D6 enzyme highlights the complex pharmacokinetic interactions that can occur. For instance, harmaline, a common MAOI found in ayahuasca, is also metabolized by CYP2D6, adding another layer of potential interaction. nih.gov The genetic status of an individual's CYP2D6 enzymes can further influence these metabolic outcomes. nih.gov

Analysis of Nonlinear Pharmacokinetic Properties

The pharmacokinetic profile of 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) exhibits nonlinear characteristics, particularly concerning its elimination and systemic exposure with increasing doses. nih.govopenaccesspub.org This nonlinearity suggests that the metabolic processes responsible for breaking down the compound can become saturated at higher concentrations.

Studies conducted in mice have demonstrated that the systemic exposure to 5-MeO-DMT, as measured by the area under the curve (AUC), increases in a manner that is not directly proportional to the administered dose. nih.govnih.gov When doses were increased from 2 mg/kg to 10 mg/kg and 20 mg/kg, the dose-normalized AUC values were significantly higher, indicating that the clearance of the drug does not keep pace with the increase in dose. nih.govresearchgate.net For instance, following intravenous administration in mice, the dose-normalized AUC values at 10 and 20 mg/kg were 2.0 and 1.9 times higher, respectively, than at the 2 mg/kg dose. nih.gov A similar, even more pronounced, effect was observed after intraperitoneal administration. nih.gov

This dose-dependent kinetic behavior is further evidenced by changes in key pharmacokinetic parameters. At higher doses (10 or 20 mg/kg), the systemic clearance (CL) of 5-MeO-DMT was found to be approximately 50% lower than at a low dose (2 mg/kg). nih.gov Concurrently, the elimination half-life (t₁/₂) was 30% to 63% longer at these higher doses. nih.gov This decrease in clearance and prolongation of half-life at higher concentrations points towards the saturation of the primary elimination pathway. nih.gov Given that 5-MeO-DMT is predominantly cleared through metabolism, the saturation of the monoamine oxidase A (MAO-A) enzyme, which mediates the main deamination pathway, is the presumed cause of this nonlinear clearance. nih.gov

To characterize these complex pharmacokinetics, a two-compartment model has been developed. nih.govresearchgate.net This model incorporates first-order absorption, CYP2D6-dependent linear elimination, and a nonlinear (Michaelis-Menten) elimination component from the central compartment to accurately describe the concentration-time data in mice. nih.govnih.govresearchgate.net

Furthermore, the nonlinear pharmacokinetics observed in the blood are mirrored in the brain. sciencereviews.info Brain concentrations of 5-MeO-DMT also increase non-proportionally with escalating doses. nih.govnih.gov Studies in mice showed that dose-normalized brain concentrations were substantially higher at various time points for higher doses (10 or 20 mg/kg) compared to a lower dose (2 mg/kg), indicating a nonlinear accumulation of the compound in brain tissue. nih.gov

Table 1: Dose-Normalized AUC of 5-MeO-DMT in Mice After Intravenous (IV) Administration An interactive data table based on research findings.

Mouse TypeDose (mg/kg)Fold Increase in Dose-Normalized AUC (compared to 2 mg/kg)
Wild-type102.0
Wild-type201.9
Tg-CYP2D6101.5
Tg-CYP2D6201.8
Data sourced from a study on the nonlinear pharmacokinetics of 5-MeO-DMT in mice. nih.gov

Species Differences in Metabolism

The biotransformation of 5-MeO-DMT displays notable differences across various species, which can influence the compound's pharmacokinetic and pharmacodynamic profile. nih.govtaylorandfrancis.com The primary metabolic routes involve oxidative deamination, O-demethylation, N-demethylation, and N-oxygenation, but the predominance of these pathways varies. taylorandfrancis.comnih.gov

In rats , metabolic studies have identified several pathways. taylorandfrancis.com One major pathway is oxidative deamination, leading to the formation of 5-methoxyindoleacetic acid (5-MIAA), which was found to be the main urinary metabolite (54%). nih.govresearchgate.net O-demethylation to bufotenine is also significant, with subsequent deamination to 5-hydroxyindoleacetic acid (5-HIAA) or glucuronidation. nih.govresearchgate.net In rat urine, metabolites included 5-MIAA (54%), 5-hydroxy-N,N-dimethyltryptamine glucuronide (23%), 5-HIAA (14%), and bufotenine (9%). nih.govresearchgate.net Some studies also report that N-oxide is a major metabolite in rat tissues. taylorandfrancis.com

In humans , 5-MeO-DMT is extensively metabolized, primarily through two key pathways: oxidative deamination by monoamine oxidase A (MAO-A) and O-demethylation by the cytochrome P450 2D6 (CYP2D6) enzyme. taylorandfrancis.comnih.govdrugbank.com The O-demethylation pathway produces the active metabolite bufotenine. drugbank.comwikipedia.org CYP2D6 is a polymorphic enzyme, meaning its activity varies considerably among individuals due to genetic differences. nih.govnih.gov This variation can lead to significant interindividual differences in the rate of bufotenine formation from 5-MeO-DMT. nih.gov For example, the CYP2D6.10 allelic variant shows a 40-fold lower catalytic efficiency in producing bufotenine compared to the wild-type CYP2D6.1 enzyme. nih.gov

Studies in mice have also highlighted the importance of MAO-A-mediated deamination as the principal metabolic pathway, with a smaller portion undergoing O-demethylation to bufotenine via CYP2D6. nih.govnih.gov To investigate the specific role of the human enzyme, CYP2D6-humanized mouse models have been utilized. nih.govnih.gov These models have shown that mice expressing human CYP2D6 have a higher systemic exposure to the metabolite bufotenine compared to wild-type mice after being administered 5-MeO-DMT. nih.gov

These species-specific metabolic differences may contribute to variations in observed toxicity. For example, a lethal syndrome known as "staggers" has been reported in sheep after they consume grasses containing 5-MeO-DMT, such as Phalaris tuberosa. nih.govresearchgate.net This suggests a potential difference in the metabolism and pharmacokinetics of 5-MeO-DMT in sheep compared to other species like rodents, which could influence the compound's toxicity profile. nih.gov

Table 2: Major Metabolic Pathways of 5-MeO-DMT in Different Species An interactive data table summarizing metabolic pathways.

SpeciesPrimary Metabolic PathwaysKey Enzymes InvolvedMajor Metabolites Identified
HumanOxidative deamination, O-demethylation taylorandfrancis.comnih.govMAO-A, CYP2D6 taylorandfrancis.comnih.govBufotenine, 5-methoxyindoleacetic acid taylorandfrancis.comnih.gov
RatOxidative deamination, O-demethylation, N-oxygenation taylorandfrancis.comnih.govMAO-A, P450 enzymes5-MIAA, 5-hydroxy-N,N-dimethyltryptamine glucuronide, 5-HIAA, Bufotenine, N-oxide taylorandfrancis.comnih.govresearchgate.net
MouseOxidative deamination, O-demethylation nih.govnih.govMAO-A, CYP2D6 nih.govnih.govBufotenine, 5-methoxyindoleacetic acid nih.govnih.gov

Neurobiological Investigations of 5 Methoxy N,n Dimethyltryptamine in Preclinical Models

Modulation of Brain Activity and Neural Oscillations

Recent preclinical research has shed light on the significant impact of 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) on brain activity and neural oscillations. Studies utilizing electroencephalography (EEG) have provided a detailed account of how this compound alters the brain's electrical rhythms.

Effects on Low-Frequency Rhythms and Broadband Neural Activity

Preclinical studies in both rodents and humans have consistently demonstrated that 5-MeO-DMT amplifies low-frequency oscillations, particularly in the delta (<4Hz) and slow-wave (<1.5Hz) bands. biorxiv.orgbiorxiv.orgblossomanalysis.com This is a notable finding, as increased low-frequency power is often associated with states of reduced wakefulness. blossomanalysis.com In freely moving mice, 5-MeO-DMT was observed to affect oscillatory activity more in cortical areas than in the thalamus, with significant effects on delta power in the visual cortex. nih.govcsic.es

In human studies using EEG, 5-MeO-DMT has been shown to rapidly increase the power of slow (<1.5Hz) and fast (>20Hz) oscillations within seconds of administration, an effect that aligns with the onset and decay of the subjective experience. biorxiv.org Concurrently, there is a reduction in the power of alpha oscillations, a common neurophysiological marker for the effects of classic psychedelic drugs. researchgate.net

Furthermore, 5-MeO-DMT induces a state of persistent low-frequency desynchronization. biorxiv.org This is accompanied by changes in broadband neural activity, which becomes slower, more stable, and exhibits low-dimensional behavior. biorxiv.orgresearchgate.net

RHYTHMEFFECTSPECIESREFERENCE
Low-Frequency (<4Hz)AmplifiedRodents, Humans biorxiv.orgbiorxiv.orgblossomanalysis.com
Slow-Wave (<1.5Hz)Increased PowerHumans biorxiv.org
Fast (>20Hz)Increased PowerHumans biorxiv.org
AlphaReduced PowerHumans researchgate.net
DeltaAffected in Visual CortexMice nih.govcsic.es

Reorganization of Spatiotemporal Neural Activity Flows

A key finding from recent research is that 5-MeO-DMT radically reorganizes the flow of neural activity across the brain. biorxiv.orgbiorxiv.orgresearchgate.net These low-frequency flows of neural activity become incoherent, heterogeneous, viscous, fleeting, and non-recurring. biorxiv.orgbiorxiv.orgresearchgate.net The typical forward and backward traveling waves of neural activity across the cortex are disrupted. biorxiv.orgresearchgate.net This reorganization leads to a state where the diffusion of neural activity across the cortex is significantly hampered. biorxiv.org

NEURAL DYNAMICEFFECTREFERENCE
Spatiotemporal Neural ActivityRadically reorganized, becoming incoherent and heterogeneous biorxiv.orgbiorxiv.orgresearchgate.net
Traveling WavesCeased typical forward and backward flow biorxiv.orgresearchgate.net
Broadband Neural ActivitySlower, more stable, low-dimensional behavior biorxiv.orgbiorxiv.orgresearchgate.net
Energy LandscapeSteepened, with increased barriers to rapid global shifts biorxiv.orgbiorxiv.orgresearchgate.net

Thalamocortical Subsystem Balance Alterations

The observed changes in brain activity under 5-MeO-DMT suggest a shift in the balance of distinct thalamocortical subsystems. biorxiv.org In freely moving mice, 5-MeO-DMT was found to increase coherence in the beta frequency band between the prefrontal cortex, visual cortex, and mediodorsal thalamus. nih.govcsic.esresearchgate.net It also increased theta band coherence between the prefrontal cortex and the mediodorsal thalamus. researchgate.net The diffuse high-amplitude slow rhythmic activity, coupled with reduced communication through coherence and a move towards a low-dimensional steady state, may indicate a reduction in diffuse coupling within the brain. biorxiv.org It is speculated that non-specifically projecting thalamic structures may be relieved of their typical tonic firing patterns that orchestrate cortical dynamics. biorxiv.org

Structural and Functional Neural Plasticity

Emerging evidence from preclinical models indicates that 5-MeO-DMT can induce both structural and functional changes in neurons, suggesting a role in neural plasticity.

Dendritic Spine Dynamics: Formation and Density Alterations

In vivo studies using two-photon microscopy in mice have demonstrated that 5-MeO-DMT promotes a long-lasting increase in dendritic spine density in the medial frontal cortex. nih.gov This increase is primarily driven by an elevated rate of spine formation, particularly within the first few days after administration, while the rate of spine elimination is not significantly affected. nih.govannualreviews.org These effects on spine density have been observed to persist for at least one month. nih.gov

Interestingly, while 5-MeO-DMT increases the number of dendritic spines, it does not appear to affect their size, a notable difference compared to other psychedelics like psilocybin. nih.gov The neuroplastic effects of 5-MeO-DMT, specifically the increase in dendritic spine density, are dependent on the activation of the 5-HT2A receptor. annualreviews.org

Furthermore, studies on human cerebral organoids have shown that 5-MeO-DMT modulates proteins associated with the formation and maturation of new dendritic spines, including those involved in cellular protrusion, microtubule dynamics, and cytoskeletal reorganization. biorxiv.orgfrontiersin.org

PARAMETEREFFECTREGIONDURATIONREFERENCE
Dendritic Spine DensityIncreasedMedial Frontal Cortex (Mice)At least 1 month nih.gov
Spine Formation RateIncreasedMedial Frontal Cortex (Mice)Transient (first 1-3 days) nih.govannualreviews.org
Spine Elimination RateNo significant effectMedial Frontal Cortex (Mice) nih.govannualreviews.org
Dendritic Spine SizeNo effectMedial Frontal Cortex (Mice) nih.gov
Plasticity-Related ProteinsModulatedHuman Cerebral Organoids biorxiv.orgfrontiersin.org

Investigation of Neuritogenesis, Synaptogenesis, and Neurogenesis

Preclinical studies suggest that 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) promotes processes fundamental to neural plasticity, including the generation of new neurons (neurogenesis), the formation of new connections between neurons (synaptogenesis), and the growth of neurites, which are projections from the neuron's cell body.

In animal models, a single administration of 5-MeO-DMT has been shown to stimulate cell proliferation and the survival of new neurons in the dentate gyrus of the hippocampus, a brain region critical for learning and memory. nih.gov Specifically, studies have observed an increase in the number of doublecortin-positive (DCX+) cells, which are markers for immature neurons, in the ventral hippocampus of adult mice following 5-MeO-DMT treatment. nih.gov These newborn neurons also exhibited more complex dendritic trees, indicating enhanced structural development. nih.gov This acceleration of dendritic growth suggests that 5-MeO-DMT may facilitate the maturation of new neurons into fully functional components of neural circuits. nih.gov

Furthermore, research indicates that 5-MeO-DMT produces long-lasting increases in the density of dendritic spines in the medial frontal cortex of mice. researchgate.net This effect is driven by an elevated rate of spine formation, suggesting a direct influence on synaptogenesis. researchgate.net Some studies propose that the neuroplastic effects of tryptamines like 5-MeO-DMT are best described as neuritogenesis. mdpi.com The capacity of 5-MeO-DMT to stimulate these structural changes highlights its potential to modify neural circuits, a mechanism that may underlie its observed behavioral effects. researchgate.net

Gene Expression Profiles of Plasticity-Related Markers (e.g., BDNF, CREB, ARC, ZIF268)

The structural changes in neurons induced by 5-MeO-DMT are accompanied by alterations in the expression of genes crucial for synaptic plasticity and neuronal function. A single dose of 5-MeO-DMT has been found to cause significant, region-specific, and time-dependent changes in the expression of immediate early genes (IEGs) and other plasticity-related markers in the brains of mice. psypost.org

One hour after treatment, a notable increase in the expression of the IEGs Arc and Zif268 was observed in the anterior cingulate cortex and the basolateral amygdala. psypost.orgufrn.br These genes are known to be rapidly activated in response to neuronal activity and play a critical role in learning, memory, and synaptic remodeling. psypost.org Interestingly, at the same one-hour time point, Arc expression was found to be decreased in the ventral hippocampus. psypost.org

Longer-term effects on gene expression have also been documented. Five days after a single administration of 5-MeO-DMT, a significant increase in the expression of the TRIP8b gene was found in the ventral CA1 region of the hippocampus. ufrn.br While some studies have investigated the expression of other key plasticity-related genes such as Brain-Derived Neurotrophic Factor (BDNF) and cAMP response element-binding protein (CREB), significant changes in their mRNA expression were not consistently reported in the hours following 5-MeO-DMT administration. psypost.orgresearchgate.net This suggests that 5-MeO-DMT might influence signaling pathways beyond the canonical BDNF and CREB routes to exert its effects on neural plasticity. researchgate.net

Table 1: Changes in Plasticity-Related Gene Expression Following 5-MeO-DMT Administration in Mice

GeneBrain RegionTime PointChange in ExpressionCitation
ArcAnterior Cingulate Cortex1 hourIncreased psypost.orgufrn.br
ArcBasolateral Amygdala1 hourIncreased psypost.orgufrn.br
ArcVentral Hippocampus1 hourDecreased psypost.org
Zif268Basolateral Amygdala1 hourIncreased psypost.orgufrn.br
NR2AVentral CA15 hoursDecreased ufrn.br
TRIP8bVentral CA15 daysIncreased ufrn.br

Electrophysiological Properties and Neuronal Activity Changes in Brain Regions (e.g., Hippocampal Dentate Gyrus)

5-MeO-DMT induces significant changes in the electrophysiological properties of neurons and alters neural activity in key brain regions, including the hippocampus and prefrontal cortex. These changes are thought to be a functional consequence of the compound's effects on gene expression and neural plasticity.

Studies utilizing whole-cell patch-clamp techniques have revealed that five days after a single dose of 5-MeO-DMT, newborn granule cells in the hippocampal dentate gyrus of mice exhibit altered intrinsic properties. nih.gov Specifically, these neurons showed a higher action potential threshold and a shorter afterhyperpolarization duration. nih.gov These findings, coupled with the observed increases in dendritic complexity, suggest that 5-MeO-DMT facilitates the functional maturation of adult-born neurons. nih.gov

In freely moving rats, 5-MeO-DMT administration leads to notable changes in local field potentials (LFPs), which reflect the collective activity of groups of neurons. The compound causes an increase in delta power (1-4 Hz) and a decrease in theta power (5-12 Hz) in the hippocampus. nih.govresearchgate.net These changes in brain oscillations are not merely a byproduct of altered locomotion. nih.govresearchgate.net Further analysis of the LFP spectral profile following 5-MeO-DMT administration revealed similarities to the electrophysiological states observed during slow-wave sleep and REM sleep, suggesting a unique integration of waking behavior with sleep-like neural activity patterns. researchgate.netresearchgate.net

Research in mice has also demonstrated that 5-MeO-DMT alters cortico-thalamic activity, increasing delta power in the visual cortex and modulating beta and gamma power in the medial prefrontal cortex and thalamus. csic.es These effects are mediated by both 5-HT1A and 5-HT2A receptors, highlighting the complex interplay of these receptor systems in shaping the compound's impact on brain-wide network activity. csic.es

Table 2: Electrophysiological Changes Induced by 5-MeO-DMT in Preclinical Models

ParameterBrain RegionModelKey FindingCitation
Action Potential ThresholdHippocampal Dentate Gyrus (Newborn Neurons)MiceIncreased nih.gov
Afterhyperpolarization DurationHippocampal Dentate Gyrus (Newborn Neurons)MiceDecreased nih.gov
LFP Delta PowerHippocampusRatsIncreased nih.govresearchgate.net
LFP Theta PowerHippocampusRatsDecreased nih.govresearchgate.net
LFP Gamma PowerHippocampusRatsDecreased researchgate.net
Cortico-Thalamic CoherenceMedial Prefrontal Cortex, Thalamus, Visual CortexMiceIncreased in theta and beta bands csic.es

Behavioral Phenotyping in Animal Models

Head-Twitch Response Studies and Serotonergic Receptor Mediation

The head-twitch response (HTR) in rodents is a rapid, side-to-side head movement that is considered a reliable behavioral proxy for the hallucinogenic potential of serotonergic compounds in humans. mdpi.com 5-MeO-DMT consistently induces a dose-dependent increase in the HTR in mice. researchgate.net

The primary pharmacological mediator of the HTR is the activation of the serotonin (B10506) 2A (5-HT2A) receptor. nih.govnih.gov Pre-treatment with a 5-HT2A antagonist effectively blocks the HTR induced by 5-MeO-DMT and its analogs. nih.govacs.org This confirms the critical role of the 5-HT2A receptor in this characteristic behavioral effect. nih.govresearchgate.net

However, the serotonin 1A (5-HT1A) receptor also plays a significant modulatory role. nih.govacs.org Activation of 5-HT1A receptors has been shown to attenuate or suppress the HTR. nih.govnih.gov Conversely, pre-treatment with a 5-HT1A antagonist enhances the HTR induced by 5-MeO-DMT analogs. acs.orgnih.gov This indicates an opposing influence of the 5-HT1A and 5-HT2A receptors on this specific behavior, where 5-HT2A activation initiates the response and 5-HT1A activation dampens it. nih.govub.edu This interaction highlights the complex pharmacology of 5-MeO-DMT, which acts as an agonist at both receptor subtypes. nih.gov

Exploration and Locomotor Activity Assessments

The effects of 5-MeO-DMT on exploratory and locomotor activity in rodents are complex and appear to be mediated by multiple serotonin receptor subtypes. In rats, 5-MeO-DMT generally causes a decrease in locomotor activity and investigatory behavior. nih.govnih.gov This reduction in movement is primarily attributed to the compound's potent agonist activity at 5-HT1A receptors. nih.govresearchgate.net Studies have shown that the hypoactivity induced by 5-MeO-DMT can be counteracted by pre-treatment with a selective 5-HT1A antagonist, but not by a 5-HT2A antagonist. nih.govnih.gov

The behavioral profile can be further modified by co-administration with other substances. For instance, when rats are pre-treated with a monoamine oxidase-A (MAO-A) inhibitor such as harmaline (B1672942) or clorgyline, 5-MeO-DMT produces a biphasic effect on locomotor activity. nih.gov This is characterized by an initial period of reduced locomotion followed by a later phase of hyperactivity. nih.gov This late-phase hyperactivity has been shown to be dependent on the activation of 5-HT2A receptors, as it can be blocked by a 5-HT2A antagonist. nih.gov These findings suggest that while 5-HT1A receptor activation is primarily responsible for the sedative effects of 5-MeO-DMT, the 5-HT2A receptor mediates its stimulant effects, which become apparent when the compound's metabolism is inhibited. nih.gov

Sensorimotor Gating Research

Sensorimotor gating is a neurological process that filters out redundant or unnecessary stimuli from the environment, preventing sensory overload and cognitive fragmentation. In laboratory settings, this process is commonly assessed using the prepulse inhibition (PPI) of the startle response paradigm. A weaker sensory stimulus (prepulse) presented shortly before a strong startle-inducing stimulus normally inhibits the startle response. Disruption of PPI indicates a deficit in sensorimotor gating.

Preclinical research has demonstrated that 5-MeO-DMT disrupts PPI in rats. researchgate.netucd.ie This effect is thought to be primarily mediated by the activation of 5-HT1A receptors. nih.govresearchgate.net Studies using selective antagonists have shown that the PPI deficits induced by 5-MeO-DMT can be reversed by pre-treatment with a 5-HT1A antagonist. researchgate.net In contrast, a 5-HT2A antagonist did not prevent the disruption of PPI caused by 5-MeO-DMT. researchgate.net These results strongly support a primary role for the 5-HT1A receptor in modulating the effects of 5-MeO-DMT on sensorimotor gating. researchgate.net

Social Behavior Modulation (e.g., Ultrasonic Vocalizations)

Preclinical studies in murine models have explored the impact of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) on social behaviors, with a particular focus on ultrasonic vocalizations (USVs). USVs in mice are complex vocal signals emitted in various social contexts, including mating behavior, and serve as a valuable measure of social communication.

Research has demonstrated that 5-MeO-DMT can significantly suppress social USVs produced during mating encounters between male and female adult mice. nih.gov In these experimental setups, male mice, who are the predominant vocalizers in this context, exhibit a marked reduction in the number of USVs following the administration of 5-MeO-DMT. nih.govresearchgate.net One study reported a near-complete suppression of these vocalizations at a dose of 20 mg/kg. researchgate.net This effect is in contrast to other behavioral measures, such as the head-twitch response, which shows a dose-dependent increase with 5-MeO-DMT administration. nih.govbiorxiv.org

The suppression of social USVs by 5-MeO-DMT highlights its potent modulatory effects on innate social behaviors. nih.govbiorxiv.org While the precise neurobiological mechanisms underlying this suppression are still under investigation, it is hypothesized to involve the compound's potent activity at serotonin receptors, which are known to play a crucial role in regulating social interactions. The profound impact on this form of social communication underscores the complexity of 5-MeO-DMT's behavioral profile and provides a valuable avenue for investigating the neurocircuitry of social behavior.

Preclinical Model Behavioral Assay Key Finding Reference
Adult MiceMating BehaviorSubstantial suppression of social ultrasonic vocalizations. nih.govresearchgate.net nih.govresearchgate.net
Adult MiceMating BehaviorNear-complete suppression of USVs at a 20 mg/kg dose. researchgate.net researchgate.net

Drug Discrimination Paradigms

Drug discrimination paradigms are a cornerstone of behavioral pharmacology, providing insights into the subjective effects of psychoactive compounds by training animals to differentiate between a specific drug and a placebo. In the context of 5-MeO-DMT, these studies have been instrumental in elucidating the receptor systems that mediate its discriminative stimulus effects.

Studies in rats trained to discriminate 5-MeO-DMT from saline have shown that the primary mediator of its stimulus control is the serotonin 5-HT1A receptor. wikipedia.orgnih.gov This is evidenced by the fact that the 5-HT1A selective agonist 8-OH-DPAT can fully substitute for 5-MeO-DMT, and the discriminative stimulus effects of 5-MeO-DMT can be significantly attenuated or blocked by 5-HT1A antagonists such as WAY-100635. nih.gov The rank order of potency for various compounds to substitute for 5-MeO-DMT correlates more strongly with their affinity for the 5-HT1A receptor than for 5-HT2 receptors. nih.gov

While the 5-HT1A receptor plays a primary role, there is also evidence for a partial involvement of the 5-HT2A receptor in the discriminative stimulus properties of 5-MeO-DMT. wikipedia.org The 5-HT2 antagonist pirenperone (B1678444) has been shown to produce an intermediate degree of antagonism against the 5-MeO-DMT cue. Furthermore, in rats trained to discriminate the phenethylamine (B48288) hallucinogen DOM, 5-MeO-DMT can partially substitute, and this substitution is blocked by a 5-HT2 antagonist, revealing the 5-HT2-mediated component of 5-MeO-DMT's effects.

Interestingly, other tryptamines show different receptor mediation in drug discrimination studies. For instance, the discriminative stimulus properties of DMT are primarily mediated by the 5-HT2A receptor. sdu.dk This highlights the nuanced differences in the neuropharmacological profiles of structurally related compounds.

Animal Model Training Drug Key Findings Receptor Involvement
Rats5-MeO-DMTThe 5-MeO-DMT cue generalizes to other tryptamine (B22526) derivatives. nih.gov5-HT1A (primary), 5-HT2A (partial) wikipedia.orgnih.gov
Rats5-MeO-DMTThe 5-HT1A agonist 8-OH-DPAT fully substitutes for 5-MeO-DMT. nih.gov5-HT1A nih.gov
Rats5-MeO-DMTThe 5-HT1A antagonist WAY-100635 blocks the 5-MeO-DMT cue. 5-HT1A
RatsDOM5-MeO-DMT partially substitutes for the DOM cue. 5-HT2A

Examination of Biphasic Behavioral Effects

The administration of 5-MeO-DMT in preclinical models often elicits biphasic effects on locomotor activity, characterized by an initial period of hypoactivity followed by a phase of hyperactivity. nih.govnih.govresearchgate.net This complex behavioral profile is dependent on several factors, including the dose of 5-MeO-DMT and the co-administration of other pharmacological agents, particularly monoamine oxidase inhibitors (MAOIs).

When administered alone, 5-MeO-DMT typically produces a dose-dependent decrease in locomotor activity in rats. nih.govresearchgate.netidexlab.com This hypoactivity is thought to be mediated primarily by the activation of 5-HT1A receptors. researchgate.netcsic.es

The biphasic locomotor response becomes more pronounced when 5-MeO-DMT is administered in combination with an MAOI, such as harmaline or clorgyline. nih.govnih.govresearchgate.net In this scenario, an initial reduction in locomotion is followed by a significant increase in activity as time progresses. nih.govnih.govresearchgate.net This shift to a biphasic pattern is attributed to the inhibition of monoamine oxidase A (MAO-A), which reduces the metabolism of 5-MeO-DMT, leading to prolonged and elevated levels of the compound in the brain. nih.govresearchgate.net The late-phase hyperactivity observed in the presence of an MAO-A inhibitor is mediated by 5-HT2A receptors. researchgate.net

Studies using a deuterated form of 5-MeO-DMT (α,α,β,β-tetradeutero-5-MeO-DMT), which is more resistant to metabolism by MAO, have provided further support for this mechanism. nih.govresearchgate.net A high dose of this deuterated compound alone can induce a biphasic locomotor profile similar to that seen with the combination of 5-MeO-DMT and an MAOI, indicating that sustained receptor occupation due to reduced metabolism is a key factor in the expression of hyperactivity. nih.govresearchgate.net

In mice, 5-MeO-DMT has also been shown to induce biphasic effects on home-cage activity, with an early phase of hypoactivity followed by hyperactivity. escholarship.org The early hypoactivity was found to be mediated by the 5-HT1A receptor, while the late-phase hyperactivity was determined by the 5-HT2A receptor. escholarship.org

Condition Observed Effect on Locomotor Activity Proposed Mediating Receptors Reference
5-MeO-DMT alone (rats)Dose-dependent decrease (hypoactivity). nih.govresearchgate.netidexlab.com5-HT1A researchgate.netcsic.es nih.govresearchgate.netidexlab.comresearchgate.netcsic.es
5-MeO-DMT + MAO-A inhibitor (rats)Biphasic: Initial hypoactivity followed by hyperactivity. nih.govnih.govresearchgate.netEarly hypoactivity: 5-HT1A; Late hyperactivity: 5-HT2A researchgate.net nih.govnih.govresearchgate.net
High-dose deuterated 5-MeO-DMT alone (rats)Biphasic locomotor profile. nih.govresearchgate.netNot explicitly stated, but implies prolonged serotonin receptor occupation. nih.govresearchgate.net
5-MeO-DMT alone (mice)Biphasic: Early hypoactivity followed by hyperactivity. escholarship.orgEarly hypoactivity: 5-HT1A; Late hyperactivity: 5-HT2A escholarship.org escholarship.org

Analytical Methodologies for 5 Methoxy N,n Dimethyltryptamine and Its Metabolites

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

The development of robust LC-MS/MS methods is essential for the accurate quantification of 5-MeO-DMT and its metabolites in complex biological matrices such as blood, serum, and urine. nih.govnumberanalytics.com These methods offer high sensitivity and selectivity, which are necessary due to the low concentrations and rapid metabolism of the compound in the body. numberanalytics.comnumberanalytics.com

Sample Preparation Techniques (e.g., Protein Precipitation)

A critical first step in the analysis of biological samples is the preparation technique, which aims to remove interfering substances and concentrate the analytes of interest. For 5-MeO-DMT and its metabolites, a simple and rapid protein precipitation method is commonly employed. nih.govresearchgate.net This technique typically involves adding a solvent like acetonitrile (B52724) to a small volume of serum or plasma. nih.govresearchgate.netoup.com For instance, one validated method uses 60 µL of acetonitrile containing an internal standard to precipitate proteins from just 20 µL of serum. nih.govresearchgate.net After vortexing and centrifugation, the resulting supernatant is directly injected into the LC-MS/MS system. nih.govresearchgate.net

Other techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are also utilized to minimize matrix effects and clean up the sample. numberanalytics.com In some applications for urine analysis, samples have been spotted on a specialized card and subsequently extracted with methanol (B129727). researchgate.netresearchgate.net The efficiency of the extraction process is evaluated by calculating the recovery, which for protein precipitation methods has been shown to be over 75% for both 5-MeO-DMT and bufotenine (B1668041) at various concentrations. nih.govnih.gov

AnalyteConcentration (ng/mL)Recovery (%)
5-MeO-DMT8.0875.8 ± 2.7
72.777.6 ± 1.6
65579.6 ± 0.2
Bufotenine7.5675.8 ± 2.7
68.177.6 ± 1.6
61380.0 ± 0.2
Data derived from a study using protein precipitation with acetonitrile for sample preparation from mouse serum. nih.gov

Chromatographic Separation Parameters

Chromatographic separation is optimized to resolve the parent compound from its metabolites and endogenous matrix components. This is typically achieved using reverse-phase liquid chromatography. nih.gov Validated methods have utilized columns such as a BDS HYPERSIL C18 or a phenyl-hexyl column. researchgate.netnih.gov

A gradient elution is often used, where the composition of the mobile phase is changed over the course of the analysis to achieve optimal separation. The mobile phase commonly consists of a mixture of an organic solvent, such as methanol or acetonitrile, and water, with a small amount of an acid like formic acid added to improve peak shape and ionization efficiency. researchgate.netacs.org For example, one method employs a gradient with Buffer A (water with 0.1% formic acid) and Buffer B (methanol with 0.1% formic acid) at a flow rate of 0.2 mL/min. researchgate.net The total run time for such methods is typically short, often around 9 minutes per injection, allowing for high-throughput analysis. nih.govnih.gov In one specific method, bufotenine and 5-MeO-DMT were well-separated, eluting at 2.8 and 5.6 minutes, respectively. nih.govresearchgate.net

Mass Spectrometric Detection Strategies (e.g., Multiple Reaction Monitoring, Ion Modes)

Tandem mass spectrometry is the detection method of choice due to its exceptional selectivity and sensitivity. The mass spectrometer is typically operated in the positive ion electrospray ionization (ESI) mode. nih.govoup.com The most common detection strategy is Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. nih.govresearchgate.netresearchgate.net This technique significantly enhances the signal-to-noise ratio and provides a high degree of certainty in the identification and quantification of the target compounds. nih.gov

For 5-MeO-DMT, the monitored transition is typically m/z 219.2 → 174.2. nih.govnih.govresearchgate.net For its metabolite, bufotenine, the transition is m/z 205.2 → 160.2. nih.govnih.govresearchgate.net An internal standard, such as 5-Methyl-N,N-dimethyltryptamine (5-Me-DMT), is used to ensure accuracy, with its transition monitored at m/z 203.2 → 158.3. nih.govnih.gov

CompoundIon ModePrecursor Ion (m/z)Product Ion (m/z)
5-Methoxy-N,N-dimethyltryptaminePositive219.2174.2
BufoteninePositive205.2160.2
5-Methyl-N,N-dimethyltryptamine (IS)Positive203.2158.3
Summary of MRM transitions used for the detection of 5-MeO-DMT and its metabolite. nih.govnih.govresearchgate.net

Quantification Parameters: Linearity, Limit of Detection, Limit of Quantification

Method validation includes establishing key quantification parameters. Linearity is assessed by constructing calibration curves over a specified concentration range. For 5-MeO-DMT, methods have demonstrated linearity over a wide range, for example, from 0.90 to 5,890 ng/mL in mouse serum. nih.govnih.gov Another method developed for plant material analysis showed linearity with a correlation coefficient (R²) greater than 0.988. mdpi.com

The Limit of Detection (LOD) and Limit of Quantification (LOQ) determine the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For 5-MeO-DMT in plant extracts, the LOD has been reported as 0.11 ng/mL and the LOQ as 0.33 ng/mL. mdpi.com In a method for analyzing 5-Methoxy-N,N-diisopropyltryptamine (a related compound) in urine, the LOQ was found to be 10 ng/mL. researchgate.net

Parameter5-MeO-DMTBufotenineSource Matrix
Linearity Range 0.90–5,890 ng/mL2.52–5,510 ng/mLMouse Serum nih.govnih.gov
LOD 0.11 ng/mLNot ReportedPlant Extract mdpi.com
LOQ 0.33 ng/mLNot ReportedPlant Extract mdpi.com
Quantification parameters from validated LC-MS/MS methods.

Evaluation of Method Performance

Accuracy and Precision Assessments

The reliability of an analytical method is determined by its accuracy and precision. Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. For the analysis of 5-MeO-DMT and bufotenine, validated methods consistently demonstrate high accuracy and precision. nih.govnih.govresearchgate.net

Intra- and inter-day precision and accuracy are typically evaluated using quality control (QC) samples at multiple concentration levels. These assessments have shown that the variability is generally within 15%, which is a widely accepted criterion for bioanalytical methods. nih.govnih.govresearchgate.netresearchgate.net For example, a study analyzing five different concentrations of QC samples for 5-MeO-DMT and bufotenine reported both intra- and inter-day accuracy and precision to be within this 15% limit. nih.gov

Extraction Efficiency and Recovery Analysis

The process of extracting the target analyte from a complex biological or plant matrix is a critical step that significantly influences the accuracy and reliability of quantification. The goal is to achieve high and consistent recovery of the analyte while minimizing the co-extraction of interfering substances.

For the analysis of 5-MeO-DMT and bufotenine in mouse serum, a straightforward protein precipitation method has been shown to be effective. This technique involves adding a solvent like acetonitrile to the serum sample to denature and precipitate proteins. researchgate.netnih.gov After centrifugation, the supernatant containing the analytes can be directly injected for LC-MS/MS analysis. researchgate.netnih.gov This approach provides satisfactory recovery and avoids more complex and time-consuming liquid-liquid extraction procedures.

In one validated method, the recovery of 5-MeO-DMT from mouse serum was evaluated at three different concentrations. researchgate.net The results demonstrated consistent and efficient extraction, with recovery rates greater than 75% across the tested concentrations. nih.govresearchgate.net

Recovery of 5-MeO-DMT and Bufotenine from Mouse Serum researchgate.net
AnalyteSpiked Concentration (ng/mL)Recovery (%) (Mean ± SD, n=3)
5-MeO-DMT8.0875.8 ± 2.7
72.777.6 ± 1.6
65579.6 ± 0.2
Bufotenine7.5675.8 ± 2.7
68.177.6 ± 1.6
61380.0 ± 0.2

For plant matrices, a fully validated method using ultra-high performance liquid chromatography (UHPLC) coupled to mass spectrometry (MS) also demonstrated high extraction efficiency. mdpi.comresearchgate.net In this study, the extraction efficiency for 5-MeO-DMT and other psychoactive compounds from various plant species was determined to be greater than 98%. mdpi.comresearchgate.net The recovery, which accounts for how much analyte is recovered through the entire extraction process, ranged from 74.1% to 111.6% for the six compounds analyzed, indicating the method's robustness. mdpi.comresearchgate.net

Matrix Effect Characterization

The matrix effect is a phenomenon in quantitative mass spectrometry where co-eluting, endogenous components of the sample matrix (like plasma, serum, or plant material) interfere with the ionization of the target analyte, leading to either ion suppression or enhancement. mdpi.comresearchgate.net This can significantly affect the accuracy and precision of the analytical method. Therefore, evaluating the matrix effect is a critical part of method validation.

In the analysis of 5-MeO-DMT in mouse serum, the matrix effect was assessed by a post-column infusion technique. This involves infusing a constant flow of the analyte solution into the mass spectrometer while a processed blank sample matrix is injected into the LC system. Any dip or rise in the baseline signal at the retention time of the analyte indicates ion suppression or enhancement. For 5-MeO-DMT and its metabolite bufotenine, this evaluation suggested that the matrix effect had a limited influence on their quantification. researchgate.net

A separate study focused on quantifying psychoactive compounds in plant matrices provided a detailed evaluation of the matrix effect for 5-MeO-DMT. mdpi.com The effect was assessed by comparing the peak area of an analyte spiked into a post-extraction blank sample with the peak area of the analyte in a pure solvent. The results for 5-MeO-DMT showed a matrix effect ranging from 70.6% to 109%, which was deemed acceptable for a robust and reproducible method. mdpi.comresearchgate.net

Matrix Effect in Plant Sample Analysis mdpi.com
CompoundMatrix Effect (%)
Tryptamine (B22526)89.6
DMT104.9
5-MeO-DMT109.0
Tetrahydroharmine (THH)95.2
Harmaline (B1672942)95.5
Harmine88.2

Application of Analytical Methods in Preclinical Pharmacokinetic Studies

Validated analytical methods are essential tools for conducting preclinical pharmacokinetic (PK) studies, which investigate how an organism absorbs, distributes, metabolizes, and excretes a drug. oup.com These studies provide critical information on a drug's behavior in the body. researchgate.netnih.gov

A sensitive and reliable LC-MS/MS method was successfully applied to a PK study of 5-MeO-DMT in mice. nih.gov In this study, mice were administered 5-MeO-DMT, and blood samples were collected at various time points. nih.govresearchgate.net The validated assay was used to quantify the concentrations of both the parent drug, 5-MeO-DMT, and its active metabolite, bufotenine, in the serum samples. The pharmacokinetic analysis revealed that the systemic exposure (measured as the area under the curve, or AUC) to the metabolite bufotenine was approximately 1/14th of the exposure to 5-MeO-DMT. nih.gov The terminal elimination half-life was estimated to be around 12 minutes for 5-MeO-DMT and 22 minutes for bufotenine. researchgate.net

Another study investigated the nonlinear pharmacokinetics of 5-MeO-DMT in mice at multiple dose levels. researchgate.netnih.gov This research utilized LC-MS/MS quantification to measure drug concentrations in both serum and brain tissue. researchgate.netnih.gov For serum samples, a simple protein precipitation method was used, while brain homogenates underwent a liquid-liquid extraction. researchgate.netnih.gov The results showed that systemic exposure to 5-MeO-DMT increased disproportionately with increasing doses, establishing its nonlinear pharmacokinetic properties. researchgate.net The study also found a nonlinear accumulation of 5-MeO-DMT in the brain. nih.gov

Pharmacokinetic Parameters of 5-MeO-DMT in Wild-Type Mice (2 mg/kg i.v. dose) nih.gov
ParameterValue
AUC0→∞ (μmol·min/L)47.6
Clearance (CL) (L·min−1·kg−1)0.19
Volume of Distribution (Vss) (L/kg)2.27
Half-life (t1/2) (min)9.2

High-Throughput Methods for Biological and Plant Matrix Analysis

High-throughput analysis is characterized by methods that allow for the rapid processing and analysis of a large number of samples, which is crucial for large-scale research, such as agricultural studies or extensive preclinical trials. mdpi.com

A developed LC-MS/MS method for analyzing 5-MeO-DMT and bufotenine in mouse serum demonstrated features suitable for high-throughput applications. With a simple protein precipitation for sample preparation and a total chromatographic run time of only 9 minutes, the method is efficient for pharmacokinetic studies that generate numerous samples. nih.govresearchgate.net

For plant matrices, a fully validated UHPLC-MS method has been explicitly described as a high-throughput method for the robust analysis of psychedelics, including 5-MeO-DMT. mdpi.comresearchgate.net This method allows for the elution of six different psychoactive compounds within nine minutes, with a total analysis time of 20 minutes, including column equilibration. mdpi.comresearchgate.netresearchgate.net The validation parameters, including linearity, detection limits, and recovery, established it as a reliable method for potential use in agricultural research and industry where rapid quantification from many plant samples is required. mdpi.com

UHPLC-MS Method Parameters for High-Throughput Analysis mdpi.comresearchgate.net
Parameter5-MeO-DMT
Retention Time (RT) (min)6.25
Precursor Ion (m/z)219.1
Fragment Ion (m/z)174.1
Linearity (R²)0.999
Limit of Detection (LOD) (ng/mL)0.10
Limit of Quantitation (LOQ) (ng/mL)0.31

Structural Analogue and Derivative Research of 5 Methoxy N,n Dimethyltryptamine

Design and Synthesis of 5-MeO-DMT Analogues

The quest for novel compounds with tailored pharmacological profiles has led to the design and synthesis of a wide array of 5-MeO-DMT analogues. These efforts involve modifications at various positions of the tryptamine (B22526) scaffold, including the indole (B1671886) ring, the ethylamine (B1201723) side chain, and the terminal amino group.

Indazole Analogues: A significant area of research has been the replacement of the indole core of 5-MeO-DMT with an indazole ring, creating a bioisostere. acs.orgsemanticscholar.org Indazoles can act as effective substitutes for indoles and have the potential to improve properties such as metabolic stability and oral bioavailability. acs.orgsemanticscholar.org The synthesis of the direct 1H-indazole analogue of 5-MeO-DMT (compound 6a in some studies) has been achieved through methods such as the reduction of tertiary amides generated from the corresponding methyl ester. acs.org Another synthetic route involves the use of Suzuki-Miyaura coupling to join substituted indazoles with a protected tetrahydropyridine (B1245486) derivative, which is then deprotected. semanticscholar.orgnih.gov

Deuterated Analogues: The incorporation of deuterium, a stable isotope of hydrogen, into the 5-MeO-DMT structure has been explored to alter its metabolic fate. Deuteration can slow down metabolism by enzymes like cytochrome P450, potentially prolonging the compound's effects. The synthesis of deuterated 5-MeO-DMT has been accomplished using strategies like the Batcho-Leimgruber indole synthesis, starting with deuterated precursors such as CD3I. researchgate.netsci-hub.seelsevierpure.com Another method involves the use of a deuterated reducing agent, like lithium aluminum deuteride, in the final reduction step of the synthesis. acs.org

Positional Isomers (e.g., 6-MeO-DMT): Shifting the methoxy (B1213986) group from the 5-position to the 6-position of the indole ring results in 6-methoxy-N,N-dimethyltryptamine (6-MeO-DMT). This structural isomer is of interest for comparative studies to understand the importance of the methoxy group's location for receptor interaction. The synthesis of 6-MeO-DMT can be achieved from 6-methoxytryptamine (B1360108) through reductive amination. escholarship.org

N-Alkyl Analogues (e.g., 5-MeO-DPT, 5-MeO-PyrT): Modifications to the N,N-dimethylamino group have yielded a variety of analogues. Replacing the two methyl groups with larger alkyl groups, such as propyl groups to form 5-methoxy-N,N-dipropyltryptamine (5-MeO-DPT), or incorporating the nitrogen into a cyclic structure like pyrrolidine (B122466) to create 5-methoxy-N-pyrrolidinyltryptamine (5-MeO-PyrT), allows for the exploration of how the size and conformation of the amino group affect receptor binding and activity. ub.edunih.gov The synthesis of these N-alkyl analogues typically involves the reaction of 5-methoxytryptamine (B125070) with the appropriate alkylating agents or the reductive amination of 5-methoxytryptamine with the corresponding ketone or aldehyde. mdma.chub.edu

Structure-Activity Relationship (SAR) Studies for Serotonin (B10506) Receptors

Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features of a molecule contribute to its biological activity. For 5-MeO-DMT and its analogues, SAR studies have primarily focused on their interactions with serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT2A subtypes.

Research has shown that the 5-methoxy group is a key determinant of high potency at serotonin receptors. nih.gov The position of this group is also critical; for instance, the difference in the location of the methoxy group between 5-MeO-DMT and its isomer 6-MeO-DMT leads to different binding affinities at the 5-HT2A receptor. nanobioletters.comunhas.ac.id

Modifications to the terminal amino group have a significant impact on receptor affinity and selectivity. Studies on a series of amino-substituted 5-MeO-tryptamines have revealed that the size and nature of the N-alkyl substituents influence the interaction with both 5-HT receptors and the serotonin transporter (SERT). ub.edunih.govresearchgate.net For example, increasing the size of the alkyl groups can alter the compound's affinity and functional activity.

The replacement of the indole nitrogen with a carbon atom, as seen in indazole analogues, also profoundly affects activity. The direct 1H-indazole analogue of 5-MeO-DMT was found to be less potent at 5-HT2A, 5-HT2B, and 5-HT2C receptors compared to 5-MeO-DMT itself. nih.gov

Development of Receptor-Selective Analogues

A major goal in the development of 5-MeO-DMT analogues is to create compounds with improved selectivity for specific serotonin receptor subtypes. This could lead to therapeutic agents with more targeted effects and potentially fewer side effects.

Significant progress has been made in developing 5-HT1A-selective analogues. One study demonstrated that all examined 5-MeO-tryptamine derivatives exhibited a preference for the 5-HT1A receptor over the 5-HT2A receptor. ub.edunih.govresearchgate.net Further research has led to the development of a highly 5-HT1A-selective 5-MeO-DMT analogue that retains anxiolytic and antidepressant-like properties in animal models but is devoid of the hallucinogenic-like effects typically associated with 5-HT2A receptor activation. nih.govnih.gov

Conversely, efforts to create potent and selective 5-HT2A agonists from the 5-MeO-DMT scaffold have also been undertaken. The synthesis of indazole analogues was one such approach. semanticscholar.orgnih.govresearchgate.net However, many of these analogues also showed high potency at the 5-HT2B receptor, which is a significant concern due to the potential for cardiotoxicity associated with 5-HT2B agonism. semanticscholar.orgnih.gov This highlights the challenge of achieving subtype selectivity within the 5-HT2 receptor family.

Comparative Pharmacological Profiling of Analogues

The pharmacological profiles of newly synthesized 5-MeO-DMT analogues are extensively characterized and compared to the parent compound and other relevant molecules. This involves a battery of in vitro and in vivo assays to determine their potency, efficacy, and functional activity at various receptors.

In comparative studies, the direct 1H-indazole analogue of 5-MeO-DMT was found to have lower potency at all 5-HT2 receptor subtypes compared to 5-MeO-DMT. nih.gov Interestingly, a deuterated version of this indazole analogue showed similar potency at the 5-HT2A receptor as its non-deuterated counterpart. nih.gov

A preclinical comparison of a series of proprietary DMT and 5-MeO-DMT inspired analogues, referred to as Family 4 compounds, indicated a significant decrease in serotonergic toxicity markers compared to 5-MeO-DMT, suggesting an improved safety profile. psychedelichealth.co.uk

Studies comparing various amino-substituted 5-MeO-tryptamines have shown that they can elicit the head-twitch response (HTR) in mice, an animal model predictive of hallucinogenic potential in humans that is primarily mediated by 5-HT2A receptor activation. ub.edunih.gov However, the intensity of the HTR varied among the analogues, and activation of the 5-HT1A receptor was found to attenuate this response. ub.edunih.gov

Below is a data table summarizing the comparative pharmacological data for selected 5-MeO-DMT analogues.

CompoundReceptor Target(s)Key Pharmacological FindingReference(s)
1H-Indazole analog of 5-MeO-DMT (6a) 5-HT2A, 5-HT2B, 5-HT2CLess potent than 5-MeO-DMT across all 5-HT2 subtypes. nih.gov
gem-Deutero indazole analog (6b) 5-HT2AEquipotent at 5-HT2A relative to its non-deuterated counterpart (6a). nih.gov
6-MeO-DMT 5-HT2ADifferent binding affinity at 5-HT2A compared to 5-MeO-DMT. nanobioletters.comunhas.ac.id
5-HT1A-selective analogue 5-HT1ADevoid of hallucinogenic-like effects while retaining anxiolytic- and antidepressant-like activity. nih.govnih.gov
5-MeO-pyr-T SERT, 5-HT1A, 5-HT2AThe most potent partial 5-HT releaser among the tested tryptamines. nih.gov

In Silico Modeling and Computational Chemistry Approaches for Binding Affinity and Stability

Computational methods, including molecular docking and molecular dynamics simulations, are increasingly used to predict and understand the interactions between 5-MeO-DMT analogues and their receptor targets. These in silico approaches provide valuable insights into binding affinity, stability, and the specific molecular interactions that govern a compound's pharmacological profile.

Molecular docking studies have been employed to predict how different analogues fit into the binding pockets of the 5-HT1A and 5-HT2A receptors. nih.govnih.gov For a series of 5-MeO-tryptamines, computational docking correctly predicted a more favorable interaction with the 5-HT1A receptor binding pocket compared to the 5-HT2A pocket. ub.edunih.govub.eduresearchgate.net In the case of a potent indazole analogue, in silico docking suggested that a halogen-bonding interaction with a specific phenylalanine residue (Phe234) in the 5-HT2A receptor might be responsible for its high potency. semanticscholar.orgnih.govnih.gov

Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) is a popular method to calculate the binding free energy of a ligand to a protein. This has been used to compare the binding affinities of 5-MeO-DMT and its analogues, such as 6-MeO-DMT, providing a quantitative estimate of their binding strength. nanobioletters.comunhas.ac.idnih.gov

Molecular dynamics (MD) simulations offer a way to observe the dynamic behavior of the ligand-receptor complex over time. These simulations have been used to assess the stability of the binding pose of various analogues and to identify key amino acid residues involved in stabilizing the interaction. nih.govnih.govcespu.pt

The table below presents a summary of in silico modeling data for 5-MeO-DMT and an analogue at the 5-HT2A receptor.

CompoundReceptorDocking Score (kcal/mol)Binding Free Energy (MM-GBSA, kcal/mol)Key Interacting ResiduesReference(s)
5-MeO-DMT 5-HT2AR-8.01-39.20Asn343, Phe340 nanobioletters.comunhas.ac.id
6-MeO-DMT 5-HT2AR-7.43-52.41- nanobioletters.comunhas.ac.id
5-MeO-DMT 5-HT1AR-7.75-41.42Asp116, Phe361, Phe362, Ser199 nih.govnih.gov
Analogue 20453 5-HT1AR-11.41-63.55Asp116, Phe361, Phe362, Trp358 nih.govnih.gov

Ethical Considerations and Responsible Research Practices in the Study of 5 Methoxy N,n Dimethyltryptamine Oxalate

Navigating Research with Controlled Substances

Researching 5-Methoxy-DMT oxalate (B1200264) in many parts of the world, including the United States, requires navigating a stringent regulatory framework due to its classification as a Schedule I controlled substance. nih.govwikipedia.orgfederalregister.gov This designation implies a high potential for abuse and no currently accepted medical use in treatment, making the path to legal research exceptionally challenging. nih.govfederalregister.gov

Investigators must adhere to strict guidelines and overcome significant administrative hurdles. pharmacytimes.com In the U.S., this involves registering with the Drug Enforcement Administration (DEA) and obtaining the necessary licenses for handling, storing, and conducting research with Schedule I substances. pharmacytimes.com The process often involves multiple forms and adherence to state-specific laws, which can slow down research efforts. pharmacytimes.com The DEA's scheduling of 5-MeO-DMT in 2011 was based on findings of its high abuse potential and pharmacological similarities to other Schedule I hallucinogens. nih.govfederalregister.gov

The regulatory landscape is not static. For instance, the DEA has in the past proposed to schedule other psychedelic tryptamines, sparking challenges from researchers and biotech companies who argue that such classifications can stifle important scientific inquiry. psychedelicalpha.com These regulatory battles highlight the ongoing tension between controlling substances with abuse potential and facilitating research that could unlock therapeutic benefits. pharmacytimes.com

Methodological Rigor in Preclinical Research

Ensuring the scientific validity of preclinical research on 5-Methoxy-DMT oxalate is paramount for building a credible foundation for potential clinical applications. A significant challenge in psychedelic research is the difficulty in designing truly double-blind studies, as the intense and unique subjective effects of these compounds can make it easy for both participants and researchers to identify the active drug versus a placebo. psychiatryonline.orgparexel.com This can introduce bias into the results. psychiatryonline.orgparexel.com

To address this, researchers are exploring various strategies, such as using active placebos or comparing the psychedelic to existing treatments. nih.gov Furthermore, there is a growing call for more rigorous scientific practices in the field, including the use of larger and more diverse participant samples, long-term follow-up measurements, and increased transparency in methods and measures. nih.gov The National Institutes of Health (NIH) has emphasized that studies lacking basic quality controls and methodological rigor should be considered low priority for funding. nih.gov

Preclinical studies in animal models have been instrumental in understanding the pharmacology of 5-MeO-DMT. nih.govnih.govufrn.br This research has helped to elucidate its action as a potent agonist at serotonin (B10506) receptors, particularly the 5-HT1A subtype, which is believed to be a key mediator of its effects. wikipedia.orgnih.govnih.gov These studies provide a crucial understanding of the compound's mechanisms of action, which is essential for designing well-informed clinical trials. nih.gov

Considerations for Sustainable Sourcing of Naturally Occurring Compounds

A significant ethical consideration in the study of 5-MeO-DMT is its natural origin in the secretions of the Colorado River toad (Incilius alvarius). wikipedia.orgaquariumofpacific.org The increasing demand for this compound has raised serious concerns about the ecological impact on the toad population. biorxiv.orgspiritvisions.us Over-harvesting, habitat disruption, and the stress induced by the "milking" process, where the toad's glands are squeezed to release the toxin, pose a threat to the species. wikipedia.orgspiritvisions.us In some U.S. states like New Mexico and California, the Colorado River toad is listed as a threatened or endangered species, making its collection illegal. wikipedia.orgaquariumofpacific.orgamphibiaweb.org

These conservation concerns have spurred the development of sustainable alternatives to sourcing 5-MeO-DMT. spiritvisions.us One of the most promising avenues is laboratory synthesis. nih.govacs.orgacs.orgntnu.no Chemical synthesis not only provides a reliable and pure source of the compound but also eliminates the ecological pressure on the toad population. ntnu.no Researchers have developed and optimized various synthetic routes to produce high-purity 5-MeO-DMT for clinical use. nih.govacs.orgacs.org

Another innovative approach is the development of cell-based synthesis. biorxiv.orgbiorxiv.org Researchers have successfully established cell lines from the parotoid gland of the Incilius alvarius toad that can produce 5-MeO-DMT in a laboratory setting. biorxiv.orgbiorxiv.org This method offers a potentially cruelty-free and sustainable source of the naturally derived compound for research and drug development. biorxiv.org Additionally, some plants contain 5-MeO-DMT, and research into extracting the compound from these sources or using plant-derived precursors for synthesis is also underway. thesacredsynthesis.com

Supporting conservation efforts for the Incilius alvarius toad and prioritizing the use of synthetic or other sustainably sourced 5-MeO-DMT are crucial ethical practices for researchers in this field. spiritvisions.usaltarorigin.com

Q & A

Q. What are the recommended safety protocols for handling 5-Methoxy DMT oxalate in laboratory settings?

Answer: When handling this compound, researchers must prioritize respiratory protection (e.g., NIOSH-certified respirators for prolonged exposure), impermeable gloves with manufacturer-tested breakthrough times, and adequate ventilation to prevent inhalation of aerosols . In case of accidental exposure, first-aid measures include fresh air supply for inhalation, 48-hour medical observation due to delayed symptom onset, and avoidance of water contamination during spills . Laboratory workflows should incorporate NFPA Health Hazard Rating 3 (severe acute toxicity) and HMIS Health Rating 2 (moderate hazard) guidelines .

Q. What synthetic methods are commonly employed for the preparation of this compound?

Answer: A validated synthesis route involves the Eschweiler–Clarke reaction , where 5-methoxy-tryptamine undergoes reductive methylation using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) in a single-step reaction . Post-synthesis purification typically includes repeated recrystallization or chromatography to isolate the oxalate salt. Alternative approaches include in vivo biosynthesis using recombinant E. coli engineered with human indolethylamine-N-methyltransferase (INMT), though yields require optimization .

Q. What receptor systems does this compound primarily interact with, and how does this inform experimental design?

Answer: this compound acts as a high-affinity agonist at 5-HT1A and 5-HT2A receptors , with preferential binding to 5-HT1A (Ki < 10 nM) . Experimental designs should prioritize dose-response assays (e.g., 0.1–18 mg in vaporized forms) to differentiate receptor-specific effects. Electrophysiological recordings or calcium flux assays in transfected cell lines (e.g., HEK-293) can isolate receptor contributions, while behavioral models (e.g., head-twitch response in rodents) validate in vivo activity .

Advanced Research Questions

Q. How can researchers address discrepancies in reported therapeutic and toxic concentrations of this compound across preclinical studies?

Answer: Discrepancies arise from variations in administration routes (e.g., inhaled vs. intravenous) and species-specific metabolism. For example, therapeutic effects in humans occur at 4 nM (serum concentration), while toxicity thresholds in rodents exceed 540 mg/kg intraperitoneally . Researchers should standardize pharmacokinetic protocols (e.g., LC-MS/MS quantification) and cross-validate dose-response curves using in vitro toxicity screens (e.g., mitochondrial stress assays). Contradictory data on neuroprotective vs. cardiotoxic effects (e.g., arrhythmia risk at high doses) warrant multi-organ functional assessments in longitudinal studies .

Q. What methodological considerations are critical when designing studies to assess the neuroendocrine effects of this compound?

Answer: Neuroendocrine studies should measure acute cortisol, prolactin, and oxytocin release using serial blood sampling (e.g., every 15 minutes post-administration) . Double-blind, placebo-controlled designs with standardized dosing (e.g., 10–18 mg vaporized) minimize confounding variables. Co-administration of 5-HT1A antagonists (e.g., WAY-100635) can isolate receptor-mediated endocrine responses. Ecological momentary assessment (EMA) tools capture subjective "peak experiences," which correlate with sustained neuroendocrine changes .

Q. What strategies exist for optimizing biosynthesis yields of this compound in prokaryotic systems?

Answer: In E. coli, yield optimization requires codon-optimized INMT expression vectors (e.g., pET-28a+) and fed-batch fermentation with tryptamine precursors . Metabolic engineering to upregulate S-adenosylmethionine (SAM) biosynthesis pathways enhances methylation efficiency. Downstream purification via oxalic acid precipitation and HPLC achieves >95% purity. Challenges include overcoming endogenous tryptophan decarboxylase competition and minimizing byproduct formation (e.g., 5-hydroxy-NMT) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.